2-Methyl-4-chloro-4'-benzyloxyazobenzene
Description
2-Methyl-4-chloro-4'-benzyloxyazobenzene (CAS: 88578-28-3) is an azobenzene derivative characterized by a methyl group at the 2-position, a chlorine atom at the 4-position, and a benzyloxy group at the 4'-position of the biphenyl system. Azobenzene derivatives are widely studied for their photochromic properties, liquid crystalline behavior, and applications in materials science. The benzyloxy substituent enhances lipophilicity and thermal stability, while the chloro group contributes to electronic polarization and molecular rigidity.
Properties
CAS No. |
88578-28-3 |
|---|---|
Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl)-(4-phenylmethoxyphenyl)diazene |
InChI |
InChI=1S/C20H17ClN2O/c1-15-13-17(21)7-12-20(15)23-22-18-8-10-19(11-9-18)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
FWCCXBYEEBZCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-chloro-4’-benzyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, 2-Methyl-4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-benzyloxyphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Methyl-4-chloro-4’-benzyloxyazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-chloro-4’-benzyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-chloro-4’-benzyloxyazobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-chloro-4’-benzyloxyazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azo linkage (N=N) and can affect the compound’s interaction with molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 2-methyl-4-chloro-4'-benzyloxyazobenzene and related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the methoxy analog (logP = 5.072 for 2-methyl-4-chloro-4'-methoxyazobenzene) . This property enhances solubility in non-polar solvents, which is advantageous for applications in liquid crystals or polymer matrices.
Toxicity Considerations: Unlike 4-dimethylaminoazobenzene, a known carcinogen , the target compound lacks an electron-donating dimethylamino group, which is associated with metabolic activation to toxic intermediates.
Functional Group Diversity :
- Methyl 4-benzyloxy-2-hydroxybenzoate lacks the azo linkage but shares the benzyloxy group. Its hydroxy and ester functionalities make it a versatile intermediate in synthesizing liquid crystals .
- 4-Methyl-3'-formyl-4'-benzyloxyazobenzene introduces a formyl group, enabling further derivatization (e.g., Schiff base formation), though its molecular weight (258.57 g/mol) suggests a possible structural discrepancy in reported data .
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